N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine

Description

Nomenclature and Classification

N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine belongs to the chemical class of tertiary amines, specifically classified under hindered amine derivatives due to the presence of three substituents attached to the nitrogen atom. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structural composition of a piperidine ring with specific substitution patterns.

The chemical exhibits multiple synonymous names in scientific literature and commercial applications. Primary synonyms include this compound, 4-Piperidinamine N-butyl-2,2,6,6-tetramethyl, and 2,2,6,6-tetramethyl-4-(butylamino)piperidine. Commercial designations often refer to the compound as N-Butyl triacetonediamine or N-Butyl triacetonediamine, emphasizing its derivation from triacetonamine precursors. Additional nomenclature variations documented in chemical databases include 4-(Butylamino)-2,2,6,6-tetramethylpiperidine, 4-n-butylamino-2,2,6,6-tetramethylpiperidine, and N-(2,2,6,6-tetramethyl-4-piperidyl)butylamine.

The classification system places this compound within the broader category of heterocyclic amines, specifically piperidine derivatives. The presence of the sterically hindered structure qualifies it as a hindered amine light stabilizer precursor, although the compound itself serves multiple functions beyond light stabilization applications. Chemical classification databases categorize it under various functional group designations including secondary amines, cyclic amines, and substituted piperidines.

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader discovery and synthesis of piperidine derivatives and triacetonamine chemistry. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who named the compound. Both researchers initially obtained piperidine through the reaction of piperine with nitric acid, establishing the foundation for subsequent piperidine chemistry developments.

The pathway to tetramethylpiperidine derivatives emerged through the study of triacetonamine, an organic compound first documented in the work of Heinz in 1880. Heinz demonstrated the conversion of acetone to phorone in approximately 30% yield, followed by reaction with ammonia to produce triacetonamine in 70% yield. This early work established the fundamental chemical transformations that would later be refined for the production of hindered amine compounds.

Significant advances in triacetonamine synthesis occurred in 1957 when Hall published research in the Journal of the American Chemical Society describing improved methods for reacting acetone with ammonia in the presence of calcium chloride. Hall's methodology involved passing ammonia into a mixture of acetone and calcium chloride for extended periods, ultimately achieving yields of approximately 20% triacetonamine after careful fractional distillation. This research provided crucial insights into the reaction conditions and mechanisms necessary for the controlled synthesis of tetramethylpiperidine precursors.

The development of N-alkylated derivatives, including the N-butyl variant, emerged from subsequent research into hindered amine light stabilizers during the mid-to-late 20th century. Patent literature from the 1980s demonstrates systematic investigations into the synthesis of various N-substituted tetramethylpiperidine derivatives. These developments were driven by the growing demand for effective polymer stabilizers and the recognition that sterically hindered amines offered superior performance characteristics compared to conventional stabilizer systems.

Chemical Formula and Structural Representation

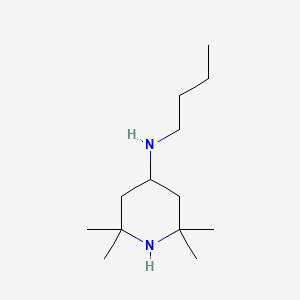

This compound possesses the molecular formula C₁₃H₂₈N₂, indicating a composition of thirteen carbon atoms, twenty-eight hydrogen atoms, and two nitrogen atoms. The molecular weight is consistently reported as 212.37 grams per mole across multiple chemical databases and supplier specifications.

The structural representation reveals a six-membered piperidine ring as the central framework, with four methyl groups positioned at the 2,2,6,6-positions creating significant steric hindrance around the ring nitrogen. The amino group is located at the 4-position of the piperidine ring, with the butyl substituent attached to this amino nitrogen, forming a secondary amine functionality. The Simplified Molecular Input Line Entry System notation for the compound is documented as CC1(C)CC(NCCCC)CC(C)(C)N1, providing a standardized representation of the molecular connectivity.

Conformational analysis of the piperidine ring follows patterns similar to other substituted piperidines, with preference for chair conformations analogous to cyclohexane. The extensive substitution pattern, particularly the tetramethyl groups at positions 2,2,6,6, significantly influences the molecular geometry and creates substantial steric bulk around both nitrogen centers. This steric hindrance is crucial to the compound's chemical behavior and stability characteristics.

The three-dimensional molecular structure exhibits significant conformational complexity due to the multiple substituents and their spatial arrangements. Computational chemistry methods and X-ray crystallographic studies would be necessary for precise structural elucidation of the preferred conformations and intermolecular interactions.

Registration and Identification Numbers

This compound is assigned multiple registration and identification numbers across various international chemical databases and regulatory systems. The primary Chemical Abstracts Service registry number is 36177-92-1, which serves as the definitive identifier for this specific chemical entity. Some sources also reference a deprecated Chemical Abstracts Service number of 2434633-50-6, though this appears to be an alternative or historical designation.

The European Community number, assigned under the European Inventory of Existing Commercial Chemical Substances, is 252-899-6. This designation facilitates regulatory compliance and chemical tracking within European Union member states. The compound is also registered under the United States Environmental Protection Agency Toxic Substances Control Act inventory, providing regulatory recognition for commercial use in the United States.

Additional identification systems include the Unique Ingredient Identifier F0H0109ZFK, assigned by the United States Food and Drug Administration for substance identification purposes. The compound receives the designation DTXSID7044926 in the Environmental Protection Agency's DSSTox database, linking it to toxicological and environmental fate data. The ChEMBL database assigns the identifier CHEMBL3188832 for bioactivity and pharmacological data integration.

| Database System | Identification Number | Regulatory Context |

|---|---|---|

| Chemical Abstracts Service | 36177-92-1 | Primary chemical identifier |

| European Community | 252-899-6 | European Union chemical inventory |

| Unique Ingredient Identifier | F0H0109ZFK | United States Food and Drug Administration |

| DSSTox | DTXSID7044926 | Environmental Protection Agency toxicology database |

| ChEMBL | CHEMBL3188832 | Bioactivity and pharmacology database |

| Material Data Bank | MFCD00236393 | Chemical supplier and research databases |

International trade and customs classification assigns the compound to Harmonized System code 2933399090, categorizing it under heterocyclic compounds with nitrogen hetero-atoms for tariff and trade documentation purposes. The Nikkaji database, maintained by the Japan Science and Technology Agency, provides the identifier J319.577E for Japanese chemical information systems.

Position in Piperidine Derivatives Family

This compound occupies a distinctive position within the extensive family of piperidine derivatives, characterized by its specific substitution pattern and functional group arrangement. Piperidine itself serves as the fundamental structural unit, consisting of a six-membered heterocyclic ring containing five methylene bridges and one amine bridge. The compound represents an advanced derivative incorporating both steric hindrance and secondary amine functionality.

The tetramethyl substitution pattern at positions 2,2,6,6 places this compound within the subset of sterically hindered piperidine derivatives. The parent compound 4-amino-2,2,6,6-tetramethylpiperidine shares the same core structure but lacks the N-butyl substitution. This parent compound, also known by the Chemical Abstracts Service number 36768-62-4, serves as a key intermediate in the synthesis of various hindered amine light stabilizers. The molecular formula C₉H₂₀N₂ and molecular weight of 158.29 grams per mole for the parent compound demonstrate the structural additions achieved through N-butylation.

Comparative analysis within the piperidine derivatives family reveals several structurally related compounds that differ primarily in their N-substitution patterns. The simple 2,2,6,6-tetramethylpiperidine lacks the amino functionality entirely, serving instead as a sterically hindered base and precursor to reagents such as 2,2,6,6-tetramethyl-1-piperidinyloxy. Triacetonamine, with the formula OC(CH₂CMe₂)₂NH, represents a key synthetic intermediate in the preparation of tetramethylpiperidine derivatives through reductive amination processes.

The compound's position in hindered amine light stabilizer chemistry is particularly significant. Hindered amine light stabilizers represent a specialized class of chemical compounds containing amine functional groups used as stabilizers in plastics and polymers. These compounds are typically derivatives of tetramethylpiperidine and function primarily to protect polymers from photo-oxidation effects. The unique mechanism of action involves continuous and cyclical removal of free radicals produced by photo-oxidation, a process sometimes referred to as the Denisov cycle.

| Compound Name | Molecular Formula | Key Structural Differences | Primary Applications |

|---|---|---|---|

| Piperidine | C₅H₁₁N | Basic ring structure | Chemical intermediate |

| 2,2,6,6-Tetramethylpiperidine | C₉H₁₉N | Tetramethyl substitution | Sterically hindered base |

| 4-Amino-2,2,6,6-tetramethylpiperidine | C₉H₂₀N₂ | Amino group at position 4 | Light stabilizer intermediate |

| This compound | C₁₃H₂₈N₂ | N-butyl substitution | Advanced hindered amine |

| Triacetonamine | C₁₁H₂₁NO | Linear precursor structure | Synthetic intermediate |

The structural features that distinguish this compound include the combination of steric hindrance from the tetramethyl groups and the extended alkyl chain through N-butyl substitution. This combination creates unique spatial and electronic properties that influence both chemical reactivity and physical characteristics. The compound demonstrates enhanced stability compared to less substituted analogs while maintaining sufficient reactivity for synthetic applications and potential polymer modification reactions.

Properties

IUPAC Name |

N-butyl-2,2,6,6-tetramethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2/c1-6-7-8-14-11-9-12(2,3)15-13(4,5)10-11/h11,14-15H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAKZQLBIFPGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CC(NC(C1)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044926 | |

| Record name | N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4-Piperidinamine, N-butyl-2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

36177-92-1 | |

| Record name | 4-(Butylamino)-2,2,6,6-tetramethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36177-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl-2,2,6,6-tetramethyl-4-piperidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036177921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinamine, N-butyl-2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyl-2,2,6,6-tetramethylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYL-2,2,6,6-TETRAMETHYL-4-PIPERIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0H0109ZFK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine involves the nucleophilic substitution reaction between 2,2,6,6-tetramethylpiperidine and butylamine. This reaction is typically conducted under controlled conditions with the presence of a solvent and sometimes a catalyst to facilitate the amination process.

-

- 2,2,6,6-Tetramethylpiperidine (a sterically hindered piperidine derivative)

- Butylamine (primary amine providing the butyl substituent)

-

- Solvent: Often an organic solvent compatible with amine reactions (e.g., ethanol, toluene)

- Temperature: Moderate heating to promote reaction kinetics without decomposition

- Catalyst: Sometimes acid or base catalysts are used to enhance nucleophilic substitution efficiency

The reaction mechanism involves the displacement or substitution at the nitrogen center or at the 4-position of the piperidine ring, resulting in the formation of the N-butylated product.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for continuous-flow processes. These methods allow:

- Scalability: Large batch or continuous production with consistent product quality

- Efficiency: Enhanced reaction rates and yields due to precise control of reaction parameters

- Purity: Minimization of side products through controlled reaction environment

Continuous-flow hydrogenation reactors are often employed for reductive amination steps, where hydrogen gas is used along with catalysts such as Raney nickel, palladium, or platinum to reduce imine intermediates to the desired amines.

Two-Stage Reductive Amination Process

A patented two-stage process for preparing 2,2,6,6-tetramethyl-4-piperidylamines, which includes N-butyl derivatives, involves:

Stage 1: Imine Formation

- Condensation of 2,2,6,6-tetramethyl-4-piperidone with butylamine to form an imine intermediate.

- Conditions: Heating with stirring at ~60–80°C, removal of water by distillation under reduced pressure (e.g., 30–40 mbar) to drive equilibrium towards imine formation.

Stage 2: Catalytic Hydrogenation

- Hydrogenation of the imine intermediate in an autoclave using a hydrogenation catalyst (e.g., Raney nickel).

- Conditions: Elevated temperature (~90–100°C), high hydrogen pressure (~50–100 bar), for 3–4 hours.

- Post-reaction: Catalyst removal by hot filtration, purification by distillation to remove light ends.

This method yields high purity this compound with yields typically above 90%.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, toluene, or neat | Solvent choice affects reaction rate |

| Temperature | 60–100 °C | Higher temperatures favor imine formation and hydrogenation |

| Pressure (Hydrogen) | 50–100 bar | Required for effective catalytic hydrogenation |

| Catalyst | Raney nickel, Pd, Pt | Raney nickel preferred for cost and efficiency |

| Reaction Time | 3–5 hours | Sufficient for complete hydrogenation |

| Water Removal | Distillation at reduced pressure | Drives imine formation equilibrium |

Research Findings and Thermal Properties

A study synthesizing this compound as part of novel phosphorus-nitrogen compounds confirmed the structure via NMR (1H, 13C, 31P), FT-IR, and mass spectrometry. Thermal analysis by thermogravimetric analysis (TGA) showed:

- Residue at 600 °C: ~1.1 wt%

- Temperature of maximum weight loss rate (T_max): ~255 °C

These data indicate good thermal stability, which is beneficial for industrial applications involving elevated temperatures.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Amination | 2,2,6,6-Tetramethylpiperidine + Butylamine | Solvent, moderate heat, catalyst optional | Moderate | Simple, but may have side reactions |

| Two-Stage Reductive Amination | Imine formation + catalytic hydrogenation | Raney nickel, 90–100°C, 50–100 bar H2 | >90 | High purity, industrially preferred |

| Continuous-Flow Hydrogenation | Flow reactor hydrogenation of imine intermediate | Raney nickel or Pd catalyst, controlled flow | High | Scalable, efficient |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form stable hydroxylamine derivatives. Key reagents and conditions include:

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Reference |

|---|---|---|---|---|

| Oxidation | Oxone (KHSO₅) in aqueous methanol (20–25°C) | N-Oxyl hydroxylamine derivative | 75–85% | |

| Catalytic Oxidation | H₂O₂ with Fe(II)/EDTA catalyst (pH 4.5) | Nitroxide radical intermediates | 60–70% |

-

The reaction with oxone proceeds via a two-electron transfer mechanism, forming a hydroxylamine intermediate with retained steric protection from the tetramethyl groups.

-

Catalytic oxidation with H₂O₂ generates nitroxide radicals, which are stabilized by the bulky methyl substituents.

Substitution Reactions

The amine group participates in nucleophilic substitution reactions, particularly with electrophilic phosphorus compounds:

Example: Reaction with 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide

-

Product : A P-N coupled compound (C₁₃H₂₈N₂·C₅H₉ClO₂P).

-

Key Data :

This reaction highlights the compound’s utility in synthesizing flame-retardant additives or ligands for coordination chemistry .

Alkylation and Condensation Reactions

The tertiary amine acts as a base, facilitating alkylation and condensation processes:

| Reaction Type | Reagents/Conditions | Products Formed | Applications |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) in DMF, 80°C | Quaternary ammonium salts | Surfactant synthesis |

| Condensation | Aldehydes (e.g., formaldehyde), acidic pH | Schiff base intermediates | Polymer precursors |

-

Alkylation proceeds with high regioselectivity due to steric shielding of the piperidine nitrogen.

-

Condensation reactions form stable imine linkages, useful in polymer crosslinking.

Redox Activity and Electron Transfer

The compound participates in redox cycles, acting as an electron donor:

-

Reduction of Metal Ions :

-

Reduces Ag⁺ to Ag⁰ nanoparticles in aqueous ethanol (room temperature).

-

Mechanism: Single-electron transfer from the amine lone pair to metal ions.

-

-

Electrochemical Behavior :

-

Cyclic voltammetry shows reversible oxidation at +0.85 V (vs. SCE).

-

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

-

Onset decomposition temperature : 255°C (N₂ atmosphere).

-

Char residue : 1.1–4.9% at 600°C, indicating partial carbonization .

Mechanistic Insights and Steric Effects

-

Steric Hindrance : The 2,2,6,6-tetramethylpiperidine ring slows reaction kinetics in bulkier electrophiles but stabilizes intermediates through kinetic trapping.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group.

-

Catalytic Role : Palladium catalysts enable C–N coupling reactions under mild conditions.

Scientific Research Applications

Chemical Synthesis

NTMP is extensively used as a reactant in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions:

- Synthesis of Bioactive Molecules : NTMP serves as a building block for synthesizing bioactive molecules, particularly in medicinal chemistry.

- Formation of Hydroxylamines : The compound can be oxidized to produce hydroxylamines using oxidizing agents such as oxone.

- Substitution Reactions : NTMP can undergo substitution reactions where functional groups on the piperidine ring are replaced, allowing for the development of diverse chemical entities.

Biological Studies

In biological research, NTMP has been investigated for its potential therapeutic properties:

- Modulation of Biological Activity : The compound has shown promise as an intermediate in drug synthesis due to its ability to modulate biological activity.

- Mechanism of Action Studies : Research has focused on understanding NTMP's interaction with specific molecular targets and pathways, contributing to its potential use in therapeutic contexts.

Industrial Applications

NTMP finds utility in several industrial sectors:

- Polymer Production : It is utilized in creating polymers and coatings, enhancing material properties through its stabilizing effects.

- Textile Treatment : NTMP has been incorporated into textile treatments to impart antimicrobial properties due to its hindered amine structure .

Data Tables

| Application Area | Description |

|---|---|

| Chemical Synthesis | Reactant for organic compounds |

| Biological Research | Intermediate for drug synthesis |

| Industrial Use | Polymer and coating production |

| Textile Treatment | Antimicrobial finishes |

Case Study 1: Synthesis of Hydroxylamines

A study demonstrated that NTMP could be oxidized effectively to form hydroxylamines with a yield exceeding 90% when using oxone as an oxidizing agent. This reaction highlights NTMP's utility in synthesizing valuable intermediates for pharmaceuticals.

Case Study 2: Antimicrobial Textile Treatments

Research involving NTMP-treated textiles showed significant reductions in bacterial growth on treated surfaces compared to untreated controls. This application underscores NTMP's role in enhancing material properties for consumer products.

Mechanism of Action

The mechanism of action of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a base, facilitating various chemical reactions by accepting protons. Additionally, its unique structure allows it to participate in redox reactions, contributing to its versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

2,2,6,6-Tetramethylpiperidine: A related compound with similar chemical properties but lacking the butyl group.

4-Amino-2,2,6,6-tetramethylpiperidine: Another derivative of piperidine with an amino group instead of a butyl group.

Uniqueness

N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine stands out due to the presence of the butyl group, which enhances its stability and reactivity compared to other piperidine derivatives. This unique structure makes it particularly valuable in applications requiring robust and versatile chemical agents .

Biological Activity

N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine (commonly referred to as N-butyl TMPA) is a tertiary amine characterized by its unique chemical structure, which includes a piperidine ring heavily substituted with a butyl group and four methyl groups. This structural configuration not only enhances its stability but also contributes to its diverse biological activities and applications in various scientific fields.

The molecular formula of N-butyl TMPA is CHN, and it has a molecular weight of 213.4 g/mol. The compound's high steric hindrance due to the bulky substituents on the nitrogen atom results in unique reactivity patterns that are crucial for its biological activity.

N-butyl TMPA exhibits several mechanisms of action that influence its biological activity:

- Redox Reactions : The compound can participate in redox reactions, acting as an electron donor or acceptor. This property is significant in biological systems where oxidative stress plays a role.

- Substitution Reactions : N-butyl TMPA can undergo nucleophilic substitution reactions due to the presence of the tertiary amine group, allowing it to interact with various biological molecules.

- Complex Formation : Its ability to form complexes with metal ions and other substrates enhances its potential as a therapeutic agent.

Biological Applications

N-butyl TMPA has been investigated for several biological applications:

- Antioxidant Activity : Studies suggest that N-butyl TMPA can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in the context of degenerative diseases where oxidative stress is a contributing factor .

- Ferroptosis Modulation : Recent research indicates that N-butyl TMPA may influence ferroptosis, a form of regulated cell death characterized by lipid peroxidation. By modulating pathways associated with ferroptosis, N-butyl TMPA could have therapeutic implications in cancer and neurodegenerative diseases .

- Polymeric Stabilizer : As a hindered amine light stabilizer, N-butyl TMPA protects polymers from degradation due to UV exposure. This application is vital in enhancing the longevity and durability of polymeric materials used in various industries.

Case Studies

Several studies have explored the biological activity of N-butyl TMPA:

- Study on Antioxidant Properties : A study demonstrated that N-butyl TMPA significantly reduced lipid peroxidation levels in neuronal cells exposed to oxidative stress. The compound's ability to enhance cellular antioxidant defenses was attributed to its redox-active nature .

- Ferroptosis Research : Another investigation into ferroptosis revealed that treatment with N-butyl TMPA led to decreased cell death rates in models of neurodegeneration. The study highlighted the compound's potential as a therapeutic agent targeting ferroptotic pathways .

Comparative Analysis

To better understand the uniqueness of N-butyl TMPA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidine | Lacks butyl group | Simpler structure without additional steric bulk |

| 4-Amino-2,2,6,6-tetramethylpiperidine | Contains an amino group instead of butyl | Different functional group leading to varied reactivity |

| N,N-Diethyl-2,2,6,6-tetramethylpiperidin-4-amines | Contains ethyl groups instead of butyl | Variation in steric hindrance affecting properties |

N-butyl TMPA stands out due to its combination of a butyl group and multiple methyl groups on the piperidine ring. This unique structure enhances its stability and reactivity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-butyl-2,2,6,6-tetramethylpiperidin-4-amine, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2,2,6,6-tetramethylpiperidin-4-amine with butyl halides under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Optimization includes controlling stoichiometry, reaction temperature (80–120°C), and purification via vacuum distillation or column chromatography to achieve >99% purity . Key characterization tools include ¹H/¹³C NMR to confirm substitution patterns and GC-MS to assess purity.

Q. How is this compound characterized for structural integrity in polymer applications?

- Methodological Answer : Researchers use FT-IR spectroscopy to identify amine and alkyl group vibrations (e.g., N-H stretching at ~3300 cm⁻¹) and HPLC to quantify residual impurities. For polymer formulations, gel permeation chromatography (GPC) evaluates molecular weight distribution, while DSC monitors thermal transitions (e.g., glass transition temperature shifts due to additive interactions) .

Q. What role does this compound play as a hindered amine light stabilizer (HALS) in coatings, and how is its performance validated?

- Methodological Answer : As a HALS, it scavenges free radicals generated by UV exposure, forming nitroxide intermediates that inhibit polymer degradation. Performance is tested via accelerated weathering assays (e.g., QUV or Xenon-arc testing) per ASTM G154. Researchers measure changes in mechanical properties (tensile strength) and color stability (ΔE values via spectrophotometry) over 500–1000 hours of exposure .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in stabilization efficiency across polypropylene (PP) vs. polyethylene (PE) matrices?

- Methodological Answer : Discrepancies arise from differences in polymer crystallinity and radical mobility. In PP (semi-crystalline), the additive localizes in amorphous regions, limiting diffusion. Advanced electron paramagnetic resonance (EPR) tracks nitroxide radical concentration, while time-resolved fluorescence spectroscopy maps additive distribution. Comparative studies in PE (higher amorphous content) show 20–30% higher stabilization efficiency under identical conditions .

Q. How does this compound synergize with phenolic antioxidants in flame-retardant systems?

- Methodological Answer : Synergy is achieved by combining radical scavenging (HALS) with peroxide decomposition (phenolic antioxidants). Researchers use thermogravimetric analysis (TGA) to quantify char residue (e.g., 15–25% increase at 600°C) and cone calorimetry to measure heat release rate (HRR) reductions. Formulations with a 2:1 HALS:antioxidant ratio show optimal LOI (Limiting Oxygen Index) improvements from 21% to 28% .

Q. What experimental strategies mitigate thermal degradation of this compound during high-temperature polymer processing (>250°C)?

- Methodological Answer : Encapsulation in silica nanoparticles or covalent grafting onto polymer backbones reduces volatility. TGA-FTIR coupled analysis identifies decomposition products (e.g., butyl fragments at 249°C). Processing under nitrogen atmosphere and adding co-stabilizers (e.g., phosphites) extends thermal stability by 30–40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.